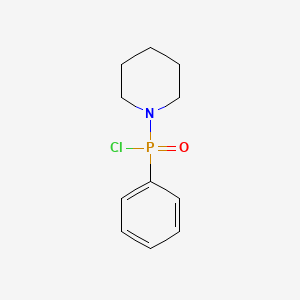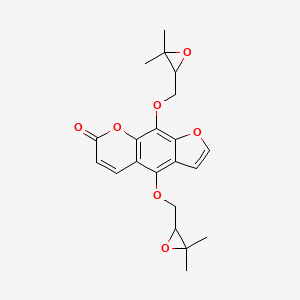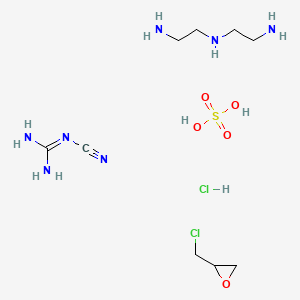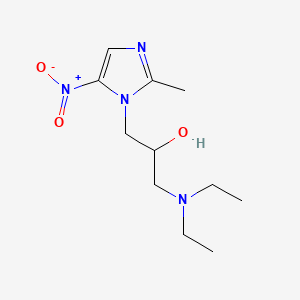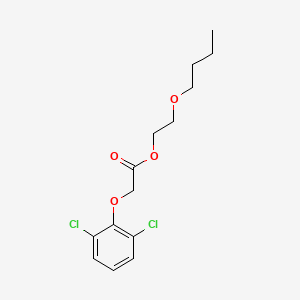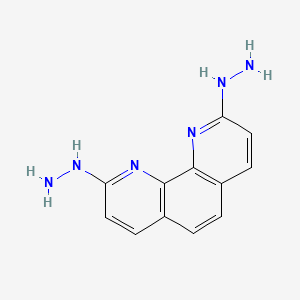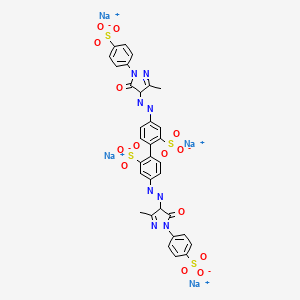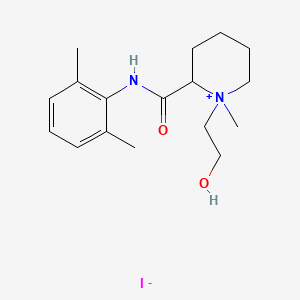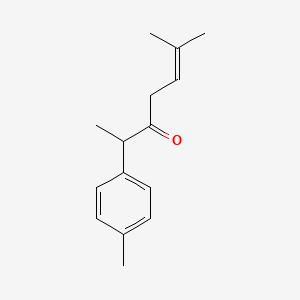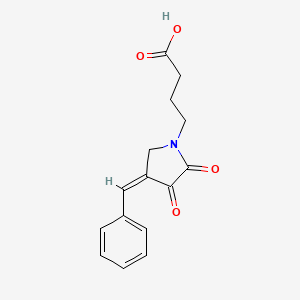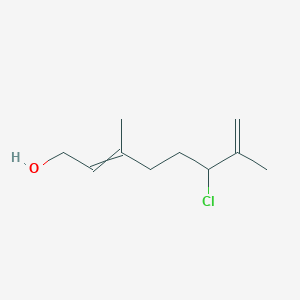
N-Hydroxy-N-methyltridecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N-methyltridecanamide is an organic compound that belongs to the class of amides It features a long aliphatic chain with a hydroxyl group and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyltridecanamide typically involves the reaction of tridecanoic acid with N-methylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
化学反応の分析
Types of Reactions
N-Hydroxy-N-methyltridecanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used under anhydrous conditions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of N-methyltridecanamide.
Reduction: Formation of N-methyltridecylamine.
Substitution: Formation of N-chloro-N-methyltridecanamide.
科学的研究の応用
N-Hydroxy-N-methyltridecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Industry: Used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of N-Hydroxy-N-methyltridecanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amide bond can participate in various chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in different applications.
類似化合物との比較
Similar Compounds
N-Hydroxy-N-methylhexadecanamide: Similar structure but with a longer aliphatic chain.
N-Hydroxy-N-methylundecanamide: Similar structure but with a shorter aliphatic chain.
N-Hydroxy-N-methylbenzamide: Similar structure but with an aromatic ring instead of an aliphatic chain.
Uniqueness
N-Hydroxy-N-methyltridecanamide is unique due to its specific chain length, which can influence its physical and chemical properties. This makes it suitable for applications where other similar compounds may not be as effective.
特性
CAS番号 |
78301-11-8 |
|---|---|
分子式 |
C14H29NO2 |
分子量 |
243.39 g/mol |
IUPAC名 |
N-hydroxy-N-methyltridecanamide |
InChI |
InChI=1S/C14H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(2)17/h17H,3-13H2,1-2H3 |
InChIキー |
FAUOUFZMOLNLOL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(=O)N(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


